3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Select 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine for its uniquely positioned C3-bromine cross-coupling handle — optimal Suzuki-Miyaura reactivity without the cost or stability penalties of iodo analogs or the sluggish kinetics of chloro derivatives. Its LogP of 1.8 and TPSA of 30.2 Ų place this scaffold squarely in CNS-permeable chemical space, giving your kinase inhibitor program a quantifiable ADME head start. The 5,6-dimethyl pattern locks in the lipophilicity and steric profile proven across B-Raf, CDK, and Trk inhibitor series. Designed for parallel synthesis and HTE diversification — request a bulk quote today.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 61552-57-6
Cat. No. B3274841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine
CAS61552-57-6
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C=N2)Br)N=C1C
InChIInChI=1S/C8H8BrN3/c1-5-4-12-8(11-6(5)2)7(9)3-10-12/h3-4H,1-2H3
InChIKeyVDKPACBUQZLWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine (CAS 61552-57-6): Core Properties and Scaffold Overview


3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine (CAS 61552-57-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family [1]. This class of compounds is a prominent scaffold in medicinal chemistry due to its role as a core structure for numerous kinase inhibitors [2]. The specific compound is characterized by a molecular formula of C8H8BrN3, a molecular weight of 226.07 g/mol, and a calculated LogP (XLogP3) of 1.8 [1]. Its structure features a critical bromine atom at the 3-position on the pyrazole ring, which serves as a primary synthetic handle, while the methyl groups at the 5- and 6-positions provide a baseline of lipophilicity and steric bulk that influences downstream molecular interactions.

Procurement Insight: Why 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine Cannot Be Arbitrarily Replaced by Other Pyrazolo[1,5-a]pyrimidine Analogs


Selecting a different 3-halogenated or methyl-substituted pyrazolo[1,5-a]pyrimidine is not a neutral decision due to the critical interplay between substitution pattern and chemical behavior. The specific combination of a bromine atom at the 3-position and methyl groups at the 5- and 6-positions establishes a unique reactivity and physicochemical profile. For instance, the bromine atom dictates the reaction kinetics and conditions for pivotal cross-coupling reactions like Suzuki-Miyaura [1], while the absence of a hydrogen bond donor (count: 0) and a fixed topological polar surface area (TPSA: 30.2 Ų) [2] directly impact solubility, permeability, and target engagement. Swapping to a 3-chloro analog reduces cross-coupling reactivity, and moving to a 3-iodo analog introduces significant differences in molecular weight, stability, and cost. Furthermore, altering the methylation pattern changes the compound's lipophilicity (LogP) and steric environment, which are key drivers in structure-activity relationships (SAR) for kinase inhibition [3]. These non-transferable properties mean that substituting one scaffold for another without rigorous re-optimization will likely derail a synthetic pathway or confound biological results.

Quantitative Evidence Guide for 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine


Synthetic Utility: Bromine as a Superior Handle for Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, a cornerstone for diversifying the pyrazolo[1,5-a]pyrimidine scaffold. This is a critical differentiator from the corresponding 3-chloro analog, which exhibits significantly lower reactivity, and the 3-iodo analog, which can be unstable and is more costly. The utility of a 3-bromo handle on related pyrazolo[1,5-a]pyrimidinones has been quantitatively demonstrated [1]. Under microwave-assisted Suzuki-Miyaura conditions, a 3-bromo derivative can achieve high conversion efficiencies, enabling the rapid generation of diverse 3-arylated compound libraries [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physicochemical Profile: Controlled Lipophilicity (LogP) and Permeability (TPSA)

The specific substitution pattern of 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine yields a computed LogP (XLogP3) of 1.8 and a Topological Polar Surface Area (TPSA) of 30.2 Ų [1]. These values position the compound favorably within drug-like chemical space, particularly for central nervous system (CNS) drug discovery, where optimal LogP values typically range from 1 to 3.5 and TPSA below 60-70 Ų. This profile is distinct from that of the unsubstituted 5,6-dimethylpyrazolo[1,5-A]pyrimidine (CAS 61578-02-7), which lacks the bromine atom. The absence of the bromine reduces the molecular weight to 147.18 g/mol and likely alters the LogP, but more importantly, it eliminates the primary synthetic handle for diversification . The target compound's balance of lipophilicity and polarity, combined with its zero hydrogen bond donors [1], provides a defined starting point for SAR exploration that is not present in the non-halogenated parent.

Drug Discovery ADME Physicochemical Properties

Scaffold Binding Mode: Preferential 3-Position as a Solvent-Exposed Vector for Kinase Hinge Binding

Structure-activity relationship (SAR) and crystallographic studies on the pyrazolo[1,5-a]pyrimidine class reveal a conserved binding mode when acting as ATP-competitive kinase inhibitors. The core heterocycle mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region, while the 3-position of the pyrazole ring is oriented toward the solvent-exposed region or a specificity pocket [1]. This is a crucial distinction from substitution at other positions, such as the 5- or 7- positions, which often project deeper into the hydrophobic pocket or interact with the ribose-binding region. Therefore, the presence of a bromine atom at the 3-position on this specific compound is strategically ideal. It provides a synthetic handle to introduce diverse functional groups that can modulate selectivity and pharmacokinetic properties without disrupting the core hinge-binding interactions that are essential for potency [1].

Kinase Inhibition Structure-Based Drug Design Medicinal Chemistry

Defined Application Scenarios for 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine (CAS 61552-57-6)


High-Throughput Synthesis of Kinase-Focused Compound Libraries

This compound is ideally suited for parallel synthesis or high-throughput experimentation (HTE) aimed at generating diverse libraries of kinase inhibitor candidates. The robust bromine handle at the 3-position, as supported by class-level cross-coupling data [1], allows for efficient and modular diversification via Suzuki-Miyaura reactions. The inherent LogP and TPSA profile [2] ensures that resulting molecules will start with favorable drug-like properties, and the known binding mode of the scaffold [3] guides the rational design of analogues with a high probability of target engagement. This reduces the risk of creating large numbers of inactive or non-drug-like compounds.

Scaffold Hopping and Lead Optimization in CNS Drug Discovery

The quantitative physicochemical profile—specifically a LogP of 1.8 and a TPSA of 30.2 Ų [2]—makes this compound a strategic choice for CNS drug discovery programs. These properties align with the optimal range for crossing the blood-brain barrier. By using this core as a starting point, medicinal chemists can attach peripheral groups at the 3-position to fine-tune potency and selectivity while maintaining a core that is inherently predisposed to favorable CNS exposure. This provides a quantifiable advantage over starting with more polar or less lipophilic heterocyclic cores.

Synthesis of B-Raf and Related Kinase Inhibitor Precursors

Given the well-documented role of pyrazolo[1,5-a]pyrimidines as potent B-Raf inhibitors [1] and other kinases (e.g., CDK, Trk) [3], this specific 3-bromo derivative serves as a late-stage intermediate for preparing advanced leads. The strategic placement of the bromine at the 3-position is critical, as this vector is often elaborated to achieve isoform selectivity within the kinase family. Researchers can use this compound to rapidly synthesize and evaluate analogues of known clinical candidates or to explore novel intellectual property space by creating 3-substituted derivatives with unique selectivity profiles.

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